The Discovery and Development of Akn-028: A Potent FLT-3 Inhibitor for Acute Myeloid Leukemia
The Discovery and Development of Akn-028: A Potent FLT-3 Inhibitor for Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Akn-028, a potent and orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor. Akn-028 emerged as a promising therapeutic candidate for Acute Myeloid Leukemia (AML), a hematological malignancy often characterized by FLT3 mutations. This document details the scientific journey of Akn-028, from its initial synthesis to its evaluation in clinical trials, presenting key data, experimental methodologies, and the ultimate discontinuation of its development.
Introduction to Akn-028 and its Target: FLT3 in AML
Acute Myeloid Leukemia (AML) is an aggressive cancer of the myeloid line of blood cells. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells, contributing to a poor prognosis.[1] Consequently, FLT3 has become a key therapeutic target in AML.
Akn-028 was developed as a potent inhibitor of both wild-type and mutated FLT3, as well as the stem cell factor receptor (c-Kit), another important tyrosine kinase in hematopoiesis.[2] Its development was driven by the need for targeted therapies to improve outcomes for AML patients, particularly those with FLT3 mutations.
Discovery and Synthesis
Akn-028, chemically known as N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine, is a novel tyrosine kinase inhibitor. An expedient, kilogram-scale synthesis protocol for Akn-028 has been developed, making it suitable for clinical trials. The synthesis involves a highly regioselective SNAr reaction followed by a Suzuki coupling. A crucial part of the process is an efficient purification method to remove residual palladium from the final compound.[3][4]
Preclinical Development
Akn-028 underwent extensive preclinical evaluation to characterize its mechanism of action, efficacy, and safety profile. These studies demonstrated its potential as a potent anti-leukemic agent.
In Vitro Potency and Selectivity
Akn-028 proved to be a highly potent inhibitor of the FLT3 enzyme, with a reported IC50 value of 6 nM.[5] Its inhibitory activity extends to both wild-type FLT3 and its mutated forms (ITD and TKD).[6] Furthermore, Akn-028 demonstrated inhibitory effects on other kinases, including CLK1, RPS6KA, VEGFR2, and FGFR2, though with lower potency compared to FLT3.[7]
Table 1: In Vitro Inhibitory Activity of Akn-028
| Target Kinase | IC50 Value |
| FLT3 | 6 nM[5] |
| CLK1 | 140 nM[7] |
| RPS6KA | 220 nM[7] |
| VEGFR2 | 520 nM[7] |
| FGFR2 | 120 nM[7] |
Cellular Activity in AML Cell Lines
Akn-028 exhibited significant cytotoxic activity against a panel of AML cell lines. The highest potency was observed in cell lines with FLT3-ITD mutations, such as MV4-11 and MOLM-13, with IC50 values below 50 nM.[8] In other AML cell lines, the IC50 values ranged from 0.5 to 6 μM.[7][8] The cytotoxic effect was attributed to the induction of apoptosis, as evidenced by the activation of caspase-3.[5]
Table 2: Cytotoxic Activity of Akn-028 in AML Cell Lines
| Cell Line | FLT3 Status | IC50 Value |
| MV4-11 | FLT3-ITD | <50 nM[8] |
| MOLM-13 | FLT3-ITD | <50 nM[8] |
| Other AML cell lines | Various | 0.5 - 6 μM[7][8] |
Activity in Primary AML Samples
Importantly, Akn-028 demonstrated a dose-dependent cytotoxic response in primary AML patient samples, with a mean IC50 of 1 μM.[5] This suggests that its anti-leukemic activity may not be solely restricted to patients with FLT3 mutations.
In Vivo Efficacy and Pharmacokinetics
In vivo studies in mouse xenograft models using the MV4-11 cell line showed that Akn-028, administered at 15 mg/kg twice daily, inhibited tumor growth without causing significant toxicity.[7][8] The compound demonstrated high oral bioavailability, a crucial characteristic for clinical development.[5]
Table 3: In Vivo Preclinical Data for Akn-028
| Parameter | Result |
| Animal Model | Male C57 black mice with MV4-11 xenografts[7][8] |
| Dosing Regimen | 15 mg/kg, subcutaneous injection, twice daily for 6 days[7][8] |
| Efficacy | Inhibition of tumor growth[7][8] |
| Toxicity | No significant effect on body weight[7][8] |
| Bioavailability | High oral bioavailability[5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of Akn-028, based on published literature.
FLT3 Enzyme-Inhibition Assay
The inhibitory effect of Akn-028 on the FLT3 enzyme was assessed using an immobilized metal ion affinity-based fluorescence polarization (IMAP) technique for the tyrosine kinase domain of FLT3.[5]
Cytotoxicity Assays
The cytotoxic effects of Akn-028 on AML cell lines and primary patient samples were evaluated using the fluorometric microculture cytotoxicity assay (FMCA). This assay measures the fluorescence of fluorescein diacetate, which is hydrolyzed by esterases in viable cells, to determine cell survival after drug exposure.[5]
Apoptosis Assay
The induction of apoptosis was investigated by measuring the activation of caspase-3. MV4-11 cells were treated with Akn-028, and a substrate that fluoresces upon cleavage by active caspase-3 was used to quantify apoptotic cells.[9]
In Vivo Xenograft Studies
The in vivo anti-tumor activity of Akn-028 was evaluated in a subcutaneous xenograft model. Male C57 black mice were implanted with MV4-11 AML cells. Once tumors were established, mice were treated with Akn-028 or a vehicle control. Tumor growth and the general health of the animals were monitored throughout the study.[7][8]
Signaling Pathways and Mechanism of Action
Akn-028 exerts its anti-leukemic effects by inhibiting the constitutively active FLT3 signaling pathways. By binding to the ATP-binding pocket of the FLT3 kinase, Akn-028 prevents its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.[1]
Caption: Akn-028 inhibits FLT3 signaling pathways.
Clinical Development and Discontinuation
Based on its promising preclinical profile, Akn-028 advanced into clinical development. A Phase I/II, open-label, multi-center, dose-escalation study was initiated to evaluate the safety and tolerability of Akn-028 in patients with relapsed or refractory AML (NCT01573247).[5][10] The study planned to enroll patients who were ineligible for or intolerant to approved chemotherapy. The Phase I portion of the trial aimed to determine the maximum tolerated dose (MTD) of Akn-028.[10] By March 2014, a total of 12 patients had been treated in the study.
However, the clinical development of Akn-028 was ultimately discontinued. The public clinical trial records indicate that the study was "Terminated". While the specific reasons for the termination have not been officially disclosed by the sponsoring company, Akinion Pharmaceuticals, the discontinuation of a clinical trial can be due to a variety of factors, including safety concerns, lack of efficacy, or strategic business decisions.
Conclusion
Akn-028 was a potent and orally bioavailable FLT3 inhibitor that demonstrated significant anti-leukemic activity in preclinical models of AML. Its discovery and early development highlighted the potential of targeting the FLT3 pathway in this challenging disease. Despite its promising preclinical data, the clinical development of Akn-028 was halted. The journey of Akn-028 underscores the complexities and challenges inherent in drug development, where promising preclinical candidates do not always translate into successful clinical therapies. The insights gained from the development of Akn-028 and other FLT3 inhibitors continue to inform the ongoing efforts to develop more effective and safer targeted therapies for AML.
Caption: Akn-028 Drug Discovery and Development Workflow.
References
- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. news.cision.com [news.cision.com]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pitchbook.com [pitchbook.com]
- 7. news.cision.com [news.cision.com]
- 8. Orphanet: A Phase 1/2, Open-Label, Multi-Center Dose Escalation, Safety and Tolerability Study of AKN-028 in Patients with Acute Myelogenous Leukemia (AML) - PL [orpha.net]
- 9. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
